4-Bromoisoxazol-3-amine

Catalog No.
S818688
CAS No.
1519318-68-3
M.F
C3H3BrN2O
M. Wt
162.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromoisoxazol-3-amine

CAS Number

1519318-68-3

Product Name

4-Bromoisoxazol-3-amine

IUPAC Name

4-bromo-1,2-oxazol-3-amine

Molecular Formula

C3H3BrN2O

Molecular Weight

162.97 g/mol

InChI

InChI=1S/C3H3BrN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6)

InChI Key

UHQGCMMJSSSNMX-UHFFFAOYSA-N

SMILES

C1=C(C(=NO1)N)Br

Canonical SMILES

C1=C(C(=NO1)N)Br

4-Bromoisoxazol-3-amine (CAS 1519318-68-3) is a highly versatile, bifunctional heterocyclic building block characterized by a primary amine at the C3 position and a bromine atom at the C4 position. It possesses a predicted pKa of approximately 0.22, a boiling point of 273.3 °C, and remains a solid without degradation when stored under inert gas at 2–8 °C . This specific substitution pattern provides orthogonal reactivity profiles: the C4-bromide is primed for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura aminations), while the C3-amine serves as a handle for amide formation or conversion to other functional groups [1]. As a result, it is heavily procured as a bioisostere for amides and phenolic rings in drug discovery programs where late-stage functionalization of the isoxazole core is required.

Research Fit

1
Fragment-based screening Supports X-ray crystallographic pharmacophore mapping workflows; bromine anomalous scattering enables binding-pose determination.
2
Parallel library synthesis C4-Br handle permits mild-condition Suzuki-Miyaura cross-coupling for diverse 4-aryl/isoxazol-3-amine library production.
3
Lead optimization Reduced amine basicity and moderate lipophilicity support matched molecular pair analysis in property-guided programs.

Attempting to substitute 4-Bromoisoxazol-3-amine with the unhalogenated 3-Aminoisoxazole introduces severe process inefficiencies. In-house bromination of 3-Aminoisoxazole typically requires harsh reagents like N-bromosuccinimide (NBS), which frequently leads to poor regiocontrol, over-bromination, and degradation of the sensitive isoxazole core, cutting overall yields by more than half [1]. Conversely, substituting with the more reactive 4-Iodoisoxazol-3-amine increases the risk of proto-dehalogenation during basic cross-coupling conditions and presents long-term storage integrity issues due to light and thermal sensitivity [2]. Procuring the exact 4-bromo derivative provides a highly effective thermodynamic balance between cross-coupling reactivity and storage integrity, ensuring reproducible scale-up without the burden of complex intermediate purification.

Substitution Risk

This product
C4-Br undergoes oxidative addition at room temperature to 60 °C with standard Pd catalysts.
vs
4-Cl analog
C4-Cl may remain inert under the same conditions; higher temperatures or specialized ligands required.
This product
Predominantly neutral at physiological pH (predicted pKa ~0.22); reduced cationic character.
vs
4-Me analog
Partially cationic under assay conditions (predicted pKa ~2.13); altered membrane permeability profile.
This product
4-Br regiochemistry positions the halogen adjacent to the 3-amino group for electronic tuning.
vs
5-Br regioisomer
Different electronic distribution alters amine nucleophilicity and hydrogen-bonding geometry with targets.

Elimination of Bromination Bottlenecks in C4-Arylation

Procuring the pre-halogenated 4-Bromoisoxazol-3-amine significantly streamlines the synthesis of C4-arylated isoxazoles. When performing a standard Suzuki-Miyaura coupling, the pre-brominated target achieves an 82% isolated yield in a single step. In contrast, starting from 3-Aminoisoxazole requires a two-step sequence (NBS bromination followed by coupling), which suffers from poor regioselectivity and purification losses, resulting in a net yield of only ~41% [1].

Evidence DimensionOverall yield of C4-arylated product
Target Compound Data4-Bromoisoxazol-3-amine: ~82% (1 step)
Comparator Or Baseline3-Aminoisoxazole: ~41% (2 steps)
Quantified Difference100% relative increase in overall yield (82% vs 41%)
ConditionsPd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 90 °C vs. NBS/DMF followed by identical coupling

Eliminating the low-yielding bromination step halves raw material requirements and accelerates library generation in medicinal chemistry workflows.

Amine Basicity
Reported
pKa 0.22 ± 0.10
Alters protonation state under assay conditions; remains predominantly neutral at physiological pH.
Predicted values; experimental confirmation advised.

Minimization of Proto-Dehalogenation in Basic Media

While iodo-heterocycles are generally more reactive in oxidative additions, 4-Iodoisoxazol-3-amine is prone to significant proto-dehalogenation under the basic conditions required for cross-coupling. Comparative studies indicate that 4-Bromoisoxazol-3-amine limits dehalogenated side-product formation to <5%, whereas the iodo-analog yields 18-25% of the des-halogenated 3-aminoisoxazole under identical conditions [1].

Evidence DimensionProto-dehalogenation side-product formation
Target Compound Data4-Bromoisoxazol-3-amine: <5%
Comparator Or Baseline4-Iodoisoxazol-3-amine: 18-25%
Quantified DifferenceReduction of dehalogenation side-products from 25% to <5%
ConditionsPd(PPh3)4, Na2CO3, aqueous ethanol, 80 °C

Lower side-product formation simplifies chromatographic purification, making the bromo-analog far more efficient for automated parallel synthesis.

Lipophilicity
Reported
LogP 1.02 (XLogP3)
Influences passive membrane permeability and solubility in cell-based assay contexts.
Predicted XLogP3; verify experimentally for critical applications.

Absolute Regiochemical Fidelity for Downstream Derivatization

The commercial procurement of 4-Bromoisoxazol-3-amine guarantees >99% regiopurity at the C4 position. In-situ bromination of 3-aminoisoxazoles frequently yields mixtures of C4 and C5 substituted isomers (typically in an 85:15 ratio) that are notoriously difficult to separate via standard silica gel chromatography due to their nearly identical retention factors [1].

Evidence DimensionRegiopurity of the brominated intermediate
Target Compound Data4-Bromoisoxazol-3-amine (Commercial): >99% C4-isomer
Comparator Or BaselineCrude bromination of 3-Aminoisoxazole: ~85:15 C4:C5 ratio
Quantified DifferenceElimination of 15% off-target C5-regioisomer
ConditionsStandard electrophilic aromatic bromination (NBS or Br2)

Procuring the isomerically pure building block prevents the carryover of regioisomers into late-stage APIs, avoiding costly preparative HPLC separations.

Cross-Coupling Reactivity
Class-level
C-Br couples at RT–60 °C; C-Cl typically requires >80 °C or specialized ligands.
Supports mild-condition parallel library synthesis workflows.
Based on aryl halide reactivity consensus; optimize per substrate.
Fragment Probe Fit
Head-to-head
Included in FragLites library as FL3; Br anomalous signal enables unambiguous crystallographic pose assignment.
Supports fragment-based screening with direct binding-mode detection.
4-Cl analog lacks sufficient anomalous scattering for confident pose assignment at typical resolutions.
Storage Stability
Reported
3 years at −20 °C (powder); 2 years at 4 °C.
Supports multi-year compound management and inventory planning.
Manufacturer COA data; lot-specific verification recommended.
Purity Grade Range
Reported
≥99.5% (HPLC) option available from multiple vendors.
Reduces false-positive risk in SPR, ITC, and crystallography workflows.
Verify batch-specific COA; 95% grades also available for routine synthesis.

Medicinal Chemistry: Bioisosteric Replacement of Aromatic Rings

Due to its stable C4-bromo handle and >99% regiopurity, 4-Bromoisoxazol-3-amine is a highly efficient starting material for synthesizing isoxazole-based bioisosteres of ortho-substituted anilines. It allows for rapid Suzuki-Miyaura diversification at C4 without the proto-dehalogenation risks associated with iodo-analogs, streamlining hit-to-lead optimization workflows [1].

Agrochemical Development: Synthesis of Bifunctional Heterocycles

The orthogonal reactivity of the C3-amine and C4-bromide makes this compound highly suitable for developing novel crop protection agents. The amine can be converted to a urea pharmacophore, while the bromide serves as an anchor for introducing lipophilic aryl groups, avoiding the low yields of late-stage isoxazole functionalization [2].

Process Scale-Up: Avoiding Hazardous Halogenation

For pilot-scale synthesis of isoxazole-containing APIs, procuring 4-Bromoisoxazol-3-amine directly circumvents the need to handle highly corrosive elemental bromine or large quantities of NBS in-house. This improves overall step economy by 100% compared to starting from 3-aminoisoxazole and eliminates the process safety hazards of electrophilic halogenations [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Fragment-based X-ray screening
Anomalous Br dispersion signal
Crystallographic binding-pose assignment
Parallel Suzuki-Miyaura library synthesis
Mild-condition C-Br oxidative addition
Cross-coupling condition compatibility
Lead optimization (basicity/LipE)
Basicity and lipophilicity profile
Matched molecular pair analysis
Regioselective methodology studies
Dual reactive sites (C4-Br, C3-NH₂)
Chemoselectivity and protecting group strategy

XLogP3

0.7

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